2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid 2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1258610-33-1
VCID: VC11741204
InChI: InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid

CAS No.: 1258610-33-1

Cat. No.: VC11741204

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid - 1258610-33-1

Specification

CAS No. 1258610-33-1
Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
IUPAC Name 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H7Cl2NO2/c13-8-3-1-2-7(4-8)10-6-15-11(14)5-9(10)12(16)17/h1-6H,(H,16,17)
Standard InChI Key IELOFGMXKDLFBT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CN=C(C=C2C(=O)O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-chloro-5-(3-chlorophenyl)pyridine-4-carboxylic acid, reflects its substitution pattern:

  • A pyridine core with chlorine at position 2.

  • A 3-chlorophenyl group at position 5.

  • A carboxylic acid (-COOH) group at position 4.

The presence of two chlorine atoms and the carboxylic acid group confers both lipophilicity and hydrogen-bonding capacity, which are critical for interactions with biological targets. The molecular structure is validated by spectroscopic methods such as NMR and mass spectrometry, though specific spectral data for this compound remain unpublished.

Physicochemical Parameters

PropertyValue
Molecular FormulaC12H7Cl2NO2\text{C}_{12}\text{H}_{7}\text{Cl}_{2}\text{NO}_{2}
Molecular Weight268.09 g/mol
Exact Mass267.991 g/mol (calculated)
LogP (Partition Coefficient)~3.45 (estimated from analogs)
Hydrogen Bond Donors1 (COOH group)
Hydrogen Bond Acceptors4 (N, O atoms)

The compound’s LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The carboxylic acid group enhances solubility in polar solvents, while the chlorinated aromatic rings contribute to stability and binding affinity.

Synthesis and Characterization

Characterization Techniques

  • NMR Spectroscopy: To confirm substituent positions and purity.

  • Mass Spectrometry: For molecular weight verification and fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifying functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm1^{-1}).

  • X-ray Crystallography: Resolving crystal structure and intermolecular interactions (if crystallizable).

Recent studies on related pyridine-carboxylic acids employed density functional theory (DFT) to predict electronic properties and reactive sites .

Applications in Drug Development

Pharmacophore Optimization

The carboxylic acid group serves as a versatile handle for derivatization:

  • Esterification: To improve blood-brain barrier penetration.

  • Amidation: Enhancing target selectivity (e.g., protease inhibitors).

Intermediate in Synthesis

This compound is a potential precursor for:

  • Anticancer Agents: Via conjugation with alkylating moieties.

  • Antivirals: Pyridine derivatives inhibit influenza virus replication by targeting neuraminidase .

HazardPrecautionary Measures
Skin Irritation (H315)Wear nitrile gloves.
Eye Irritation (H319)Use safety goggles.
Respiratory Irritation (H335)Operate in a fume hood.

Future Research Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and enzyme-inhibitory activities.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize efficacy and reduce toxicity.

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways using in vitro models.

  • Molecular Docking: Predict interactions with targets like COX-2, AChE, and bacterial topoisomerases.

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